(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-25(16-17-8-4-3-5-9-17)31(28,29)19-14-12-18(13-15-19)22(27)24-23-26(2)20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOARQPRDOCAYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a sulfonamide group, a thiazole ring, and a benzamide core, which may interact with various biological targets, suggesting its utility in therapeutic applications.
Structural Characteristics
The structural formula of the compound reveals significant functional groups that contribute to its biological activity:
- Benzamide Core : Known for analgesic and anti-inflammatory properties.
- Thiazole Ring : Associated with antifungal and anticancer activities.
- Sulfonamide Moiety : Commonly exhibits antibacterial effects.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including anticancer, antibacterial, and antifungal properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to the compound under discussion have demonstrated significant inhibition in cell proliferation assays:
- Cell Lines Tested : BT-20 (breast cancer), CCR5 (cervical cancer).
- Inhibition Rates : Compounds related to thiazole structures exhibited 64-71% inhibition at concentrations of 50 µM .
Antimicrobial Properties
The sulfonamide component of the compound suggests potential antimicrobial activity. Sulfonamides are well-documented for their effectiveness against bacterial infections. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Benzothiazole | Thiazole ring | Antifungal, Anticancer |
| Chlorobenzamide | Benzamide core | Analgesic, Anti-inflammatory |
The unique combination of thiazole and sulfonamide functionalities in this compound may lead to enhanced selectivity and potency against specific biological targets compared to simpler analogs .
Mechanistic Insights
Molecular docking studies are essential for understanding how this compound interacts with biological macromolecules. Preliminary data suggest that the compound may bind effectively to target proteins involved in cancer progression and bacterial resistance mechanisms.
Case Studies
- Src Kinase Inhibition : Similar compounds have been evaluated for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative showed GI50 values of 1.34 µM in NIH3T3/c-Src527F cells, indicating potent inhibitory effects . This suggests that modifications in the benzyl group could influence the potency of this compound.
- Antitumor Activity : In vivo studies on related thiazole compounds indicated significant tumor growth inhibition, reinforcing the potential application of this compound in cancer therapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, excretion (ADME), and potential toxicity must be thoroughly investigated through both in vitro and in vivo models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide-Thiadiazolylidene Family
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Molecular Formula : C23H18N4O2S
- Key Features : Contains a pyridinyl-thiadiazolylidene core with acetyl and methyl substituents.
- Physical Properties : Melting point (290°C), IR peaks at 1679 and 1605 cm<sup>−1</sup> (two C=O stretches) .
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b)
- Molecular Formula : C24H20N4O3S
- Key Features : Incorporates an ethyl ester and methylpyridinyl group.
- Physical Properties : Melting point (200°C), IR peaks at 1715 and 1617 cm<sup>−1</sup> (ester and benzoyl C=O) .
- Comparison : The ester group increases hydrophobicity, contrasting with the polar sulfamoyl group in the target compound.
Analogues with Varied Sulfonamide/Sulfamoyl Substituents
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C20H20N4O5S2
- Key Features : Diethylsulfamoyl group and 4-nitrophenyl-thiazole moiety.
Analogues with Triazole/Thiadiazole Cores
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Molecular Formula : C21H20N4O2S
- Key Features: Dimethylamino-acryloyl substituent on a thiadiazolylidene core.
- Physical Properties : Melting point (200°C), IR peaks at 1690 and 1638 cm<sup>−1</sup> (C=O stretches) .
- Comparison : The acryloyl group introduces conjugation, differing from the benzothiazolylidene system in the target compound.
Spectral Signatures
Key Differences and Implications
Heterocyclic Core : The target compound’s benzothiazolylidene core differs from thiadiazolylidene or triazole systems in analogs, influencing π-π stacking and solubility .
Sulfamoyl Substituents : The N-benzyl-N-methylsulfamoyl group offers steric bulk compared to diethylsulfamoyl or acetyl groups, affecting binding affinity in hypothetical targets .
Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas electron-donating groups (e.g., methyl in 8a) may enhance stability .
Preparation Methods
Cyclization of 2-Mercapto-5-methoxybenzothiazole
The benzothiazole ring is constructed via a cyclocondensation reaction. A representative protocol involves:
Demethylation and Methylation
Demethylation of the 5-methoxy group is achieved using boron tribromide:
- Procedure : 5-Methoxy-2-methylthiobenzothiazole (5.1 g) is treated with BBr3 (64 mL, 1M in DCM) at -78°C, yielding 5-hydroxy-2-methylthiobenzothiazole (76%). Subsequent methylation with methyl iodide introduces the 3-methyl group.
Introduction of the Sulfamoyl Group
Synthesis of N-Benzyl-N-methylsulfamoyl Chloride
Sulfamoyl chloride is prepared by reacting chlorosulfonic acid with N-benzyl-N-methylamine in dichloromethane at 0°C. The intermediate is stabilized using triethylamine to scavenge HCl.
Sulfamoylation of the Benzamide Core
4-Aminobenzamide is sulfamoylated under Schotten-Baumann conditions:
- Reactants : 4-Aminobenzamide (1 equiv), N-benzyl-N-methylsulfamoyl chloride (1.2 equiv), NaOH (2 equiv).
- Conditions : Stirred in THF/H2O (3:1) at 0°C for 4 hours, yielding 4-(N-benzyl-N-methylsulfamoyl)benzamide (82% yield).
Coupling of Benzamide and Thiazole Moieties
Formation of the Imine Linkage
The (E)-configuration is secured via a condensation reaction between 4-(N-benzyl-N-methylsulfamoyl)benzamide and 3-methylbenzo[d]thiazol-2(3H)-amine:
Stereochemical Control
The (E)-isomer predominates (≥95%) when the reaction is conducted in polar solvents (e.g., DMF) at 60°C, as confirmed by NOESY NMR.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3) : δ 8.09 (d, 1H, J = 9.76 Hz), 7.61 (d, 1H, J = 8.9 Hz), 4.53 (t, 2H, J = 5.78 Hz).
- MS (ESI) : m/z 603 (MH+), consistent with the molecular formula C25H24N4O5S.
Yield Optimization and Scalability
Critical Parameters
Scalable Protocols
Kilogram-scale production employs continuous flow reactors for the cyclocondensation step, achieving 85% yield with a residence time of 20 minutes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
